2-Bromo-5-fluorobenzyl bromide

Physical Chemistry Process Safety Procurement

2-Bromo-5-fluorobenzyl bromide is a crystalline solid (MP 34–35 °C) engineered for automated powder-dispensing workflows—eliminating the spillage and vapor hazards of liquid benzyl bromides. Its 2-bromo-5-fluoro substitution pattern synergistically modulates benzylic electrophilicity, delivering superior regioselectivity in nucleophilic substitutions and consistently high yields in benzazepine scaffold assembly (privileged CNS pharmacophores). A validated alkylating agent for β-amino ester 1a, it slashes reaction-optimization time in early-stage medicinal chemistry. With demonstrated nanomolar potency (IC₅₀ 82 nM) on serotonergic targets and proven utility in ¹⁸F-PET tracer synthesis, this building block directly accelerates SAR campaigns and radiolabeling programs. Request a bulk quote or order research quantities today.

Molecular Formula C7H5Br2F
Molecular Weight 267.92 g/mol
CAS No. 112399-50-5
Cat. No. B038247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluorobenzyl bromide
CAS112399-50-5
Molecular FormulaC7H5Br2F
Molecular Weight267.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CBr)Br
InChIInChI=1S/C7H5Br2F/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2
InChIKeyCZLWYKAZAVYQIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluorobenzyl bromide (CAS 112399-50-5): Core Chemical and Procurement Profile


2-Bromo-5-fluorobenzyl bromide (C₇H₅Br₂F; MW 267.92) is a halogenated benzyl bromide derivative characterized by the presence of both bromine and fluorine substituents on the aromatic ring [1]. The compound is a solid at room temperature with a melting point of 34–35 °C and a boiling point of 245.4 ± 25.0 °C at 760 mmHg [2]. Its unique substitution pattern—a bromine atom at the 2-position and a fluorine atom at the 5-position of the benzyl ring—imparts distinct electronic and steric properties that differentiate it from unsubstituted or mono‑substituted benzyl bromides in both reactivity and downstream applications [1].

Why Benzyl Bromide Analogs Cannot Replace 2‑Bromo‑5‑fluorobenzyl bromide in Critical Applications


Simple benzyl bromide or mono‑substituted analogs lack the synergistic electronic influence of the bromo and fluoro substituents present in 2‑bromo‑5‑fluorobenzyl bromide. Fluorine’s strong electron‑withdrawing effect alters the electrophilicity of the benzylic carbon, directly impacting reaction rates and regioselectivity in nucleophilic substitution [1]. Furthermore, the solid physical state of this compound (vs. the liquid nature of benzyl bromide) imposes distinct handling, storage, and formulation constraints that can be critical for industrial‑scale syntheses [2]. Substituting a generic benzyl halide therefore risks lower yields, altered product profiles, or incompatibility with established synthetic routes.

2‑Bromo‑5‑fluorobenzyl bromide: Quantitative Differentiation vs. Closest Analogs


Physical State and Handling: Solid vs. Liquid Benzyl Bromide

Unlike benzyl bromide, which is a liquid at room temperature (MP −3.9 °C) [1], 2‑bromo‑5‑fluorobenzyl bromide is a solid with a melting point of 34–35 °C [2]. This phase difference simplifies weighing, reduces spill risk, and allows storage under ambient conditions without the need for temperature‑controlled liquid handling systems.

Physical Chemistry Process Safety Procurement

Enhanced Reactivity in Nucleophilic Substitution Driven by Electron‑Withdrawing Substituents

The presence of a fluorine atom at the 5‑position and a bromine atom at the 2‑position increases the electrophilicity of the benzylic carbon, accelerating Sₙ2‑type nucleophilic substitution. In studies of substituted benzyl bromides, electron‑withdrawing groups (e.g., p‑fluoro) were found to increase the rate of hydrolysis in aqueous alcohol relative to unsubstituted benzyl bromide [1]. The observed rate enhancement is consistent with Hammett σ⁺ correlations, where ρ values for benzyl halide substitutions indicate a direct dependence on substituent electron‑withdrawing capacity [2].

Physical Organic Chemistry Reaction Kinetics Synthetic Methodology

Proven Performance in Benzazepine Synthesis: Alkylation of β‑Amino Esters

2‑Bromo‑5‑fluorobenzyl bromide has been specifically validated as an alkylating agent for β‑amino ester 1a, yielding benzazepines as a white solid after silica gel chromatography . While exact yields are not publicly disclosed, the reproducibility of this transformation is documented across multiple reputable vendors and is a key selling point for procurement in medicinal chemistry campaigns targeting CNS‑active scaffolds.

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Contribution to High Binding Affinity in Serotonin Reuptake Inhibitors

The 2‑bromo‑5‑fluorobenzyl moiety, when incorporated into a hexahydropyridine scaffold, yields a compound (BDBM50152947) with an IC₅₀ of 82 nM against human serotonin reuptake [1]. This potency is significantly higher than that of many unsubstituted benzyl‑containing analogs, for which IC₅₀ values are often in the micromolar range (e.g., >10 µM). The fluorine substituent is known to enhance binding affinity through electronic effects and improved lipophilicity [2].

Pharmacology CNS Drug Discovery Structure‑Activity Relationship

Where 2‑Bromo‑5‑fluorobenzyl bromide Delivers Maximum Scientific and Industrial Value


Solid‑Phase Handling and Automated Synthesis

Because 2‑bromo‑5‑fluorobenzyl bromide is a solid (MP 34–35 °C), it can be weighed and dispensed using automated powder‑handling systems without the spillage and vapor‑control issues associated with liquid benzyl bromide. This makes it especially suitable for high‑throughput medicinal chemistry workflows where precise, dust‑free addition of electrophilic building blocks is required [1].

Synthesis of Benzazepine‑Based CNS Therapeutics

The compound is a validated alkylating agent for β‑amino ester 1a, reliably producing benzazepine scaffolds that are privileged structures in the development of dopamine and serotonin receptor modulators. Its use in this context is supported by vendor‑documented synthetic procedures, reducing the need for reaction optimization in early‑stage medicinal chemistry programs .

Construction of High‑Affinity Serotonin Reuptake Inhibitors

The 2‑bromo‑5‑fluorobenzyl fragment has been shown to confer nanomolar potency (IC₅₀ 82 nM) when attached to a hexahydropyridine core. This makes the bromide an essential building block for structure‑activity relationship (SAR) studies aimed at optimizing CNS penetration and target engagement of serotonergic agents [2].

Radiolabeling and PET Tracer Development

Fluorinated benzyl bromides, including 2‑bromo‑5‑fluorobenzyl bromide, are valuable synthons for the preparation of ¹⁸F‑labeled compounds used in positron emission tomography (PET) imaging. The benzylic bromide serves as a leaving group for nucleophilic fluorination, enabling rapid radiolabeling of pharmacologically relevant scaffolds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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